5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one
Overview
Description
5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C6H8O3 and its molecular weight is 128.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Maillard Reaction Product
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one, a product from the Maillard reaction, can transform into 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one upon heating in the presence of primary amines. This transformation is a part of the Maillard reaction, which is significant in food chemistry and flavor development (Knerr, Pischetsrieder, & Severin, 1994).
Plant Growth Inhibition
Research has shown that certain derivatives of 5,6-dihydro-2H-pyran-2-one exhibit potent plant growth inhibitory activity. For instance, a specific derivative was found to be more effective in inhibiting the growth of Italian ryegrass shoots and roots compared to a compound with an unsubstituted phenyl group (Ochi, Yoneyama, Nishiwaki, & Yamauchi, 2021).
Synthesis of Pheromones and Drugs
The compound has been utilized as a key intermediate in the synthesis of various substances, including the pheromone of the oriental hornet Vespa Orientalis and the formal synthesis of tetrahydrolipstatin, a drug used for weight loss (Mineyeva, 2014).
Antimicrobial and Anticoccidial Activity
Compounds derived from 5,6-dihydro-2H-pyran-2-one, like 5-amino derivatives, have shown significant in vitro antimicrobial activity. Some derivatives also demonstrated strong anticoccidial properties, offering potential therapeutic avenues (Georgiadis, 1976).
Synthetic Methodologies
Recent studies have developed new methodologies for synthesizing derivatives of 4-hydroxy-6-methyl-2H-pyran-2-one, including environment-friendly protocols using ultrasound-mediated condensation (Wang, Zou, Zhao, & Shi, 2011).
Electrocatalytic Applications
Electrolysis of 4-hydroxy-6-methyl-2H-pyran-2-one in specific conditions has led to the formation of functionalized 3-acetoacetylcoumarins, showcasing its potential in electrocatalysis for biomedical and practical applications (Elinson, Sokolova, Korshunov, Barba, & Batanero, 2018).
Anticorrosion Properties
Some derivatives of pyran-2-one have been evaluated for their corrosion inhibition performance on mild steel in acidic mediums, demonstrating significant potential in industrial applications (El Hattak et al., 2021).
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of spiro-γ/δ-dilactone and is involved in the preparation of insecticidal heterolignans .
Mode of Action
It’s known to be a reactant involved in the synthesis of spiroheterocycles with fused heterosystems . It also participates in the cyclization of aminoanilino lactones on diazotization .
Biochemical Pathways
The compound is involved in several biochemical pathways. It’s used in the synthesis of spiro-γ/δ-dilactone , the preparation of insecticidal heterolignans , and the cyclization of aminoanilino lactones on diazotization . These pathways lead to the production of various organic compounds, including heterocycles .
Result of Action
It’s known to be involved in the synthesis of various organic compounds, including heterocycles , which have shown a wide range of biological and pharmacological activities .
Action Environment
It’s known that the compound is stable under normal storage conditions (2-8°c) .
Properties
IUPAC Name |
4-hydroxy-2-methyl-2,3-dihydropyran-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4-2-5(7)3-6(8)9-4/h3-4,7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNRZJNTMDCHFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(=O)O1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30954800 | |
Record name | 6-Hydroxy-2-methyl-2,3-dihydro-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30954800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33177-29-6 | |
Record name | 2H-Pyran-2-one, 5,6-dihydro-4-hydroxy-6-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033177296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxy-2-methyl-2,3-dihydro-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30954800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.